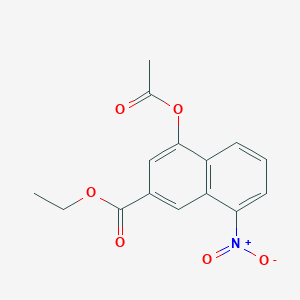
2-(Phosphonomethoxy)ethyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phosphonomethoxy)ethyladenine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. This compound has been extensively studied for its potential in treating various viral infections, including hepatitis B and HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phosphonomethoxy)ethyladenine typically involves the reaction of adenine with a phosphonomethoxyethylating agent. One common method includes the use of 2-chloroethylphosphonic acid, which reacts with adenine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Phosphonomethoxy)ethyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can modify the phosphonate group.
Substitution: The adenine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Reduced phosphonate derivatives.
Substitution: Substituted adenine derivatives.
科学的研究の応用
2-(Phosphonomethoxy)ethyladenine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on viral replication and enzyme inhibition.
Medicine: Investigated as a potential antiviral drug for treating hepatitis B and HIV.
Industry: Utilized in the development of antiviral therapies and diagnostic tools.
作用機序
The mechanism of action of 2-(Phosphonomethoxy)ethyladenine involves its conversion to the active diphosphate form within cells. This active form inhibits viral DNA polymerase, preventing viral replication. The compound targets viral enzymes and interferes with the synthesis of viral DNA, thereby reducing the viral load in infected cells.
類似化合物との比較
Similar Compounds
Adefovir: Another acyclic nucleoside phosphonate with antiviral properties.
Tenofovir: A widely used antiviral drug for treating HIV and hepatitis B.
Cidofovir: Used for treating cytomegalovirus infections.
Uniqueness
2-(Phosphonomethoxy)ethyladenine is unique due to its specific structure, which allows it to effectively inhibit viral DNA polymerase. Its acyclic nature provides stability and resistance to enzymatic degradation, making it a valuable compound in antiviral research.
特性
分子式 |
C8H12N5O4P |
|---|---|
分子量 |
273.19 g/mol |
IUPAC名 |
2-(6-amino-7H-purin-2-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-6)13-5(12-7)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,10,11,12,13) |
InChIキー |
SRAQADSPYOXWIG-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=NC(=C2N1)N)CCOCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)













